molecular formula C19H22N2O B14709969 N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide CAS No. 23150-72-3

N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide

Katalognummer: B14709969
CAS-Nummer: 23150-72-3
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: YZMFZLXHHWHFMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide is a chemical compound that has garnered interest in various fields of scientific research It is characterized by its unique structure, which includes a pyrrolidine ring and a phenylacetanilide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide typically involves the reaction of 1-methyl-3-pyrrolidinol with 2-phenylacetanilide under specific conditions. The process may include steps such as:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1-Methyl-3-pyrrolidinyl)-2-phenylacetanilide is unique due to its specific combination of a pyrrolidine ring and a phenylacetanilide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

23150-72-3

Molekularformel

C19H22N2O

Molekulargewicht

294.4 g/mol

IUPAC-Name

N-(1-methylpyrrolidin-3-yl)-N,2-diphenylacetamide

InChI

InChI=1S/C19H22N2O/c1-20-13-12-18(15-20)21(17-10-6-3-7-11-17)19(22)14-16-8-4-2-5-9-16/h2-11,18H,12-15H2,1H3

InChI-Schlüssel

YZMFZLXHHWHFMV-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(C1)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.